Cas no 1510803-10-7 (2-3-(propan-2-yl)phenylbutanoic acid)

2-3-(Propan-2-yl)phenylbutanoic acid is a substituted phenylbutanoic acid derivative characterized by its isopropyl functional group on the phenyl ring. This structural feature enhances its lipophilicity, making it suitable for applications requiring improved solubility in organic matrices. The compound’s carboxylic acid moiety allows for further derivatization, enabling its use as an intermediate in pharmaceutical and agrochemical synthesis. Its stability under standard conditions ensures reliable handling and storage. The isopropyl substitution may also influence steric and electronic properties, potentially optimizing reactivity in targeted synthetic pathways. This compound is of interest in research settings for developing bioactive molecules or fine-tuning physicochemical properties in specialized formulations.
2-3-(propan-2-yl)phenylbutanoic acid structure
1510803-10-7 structure
商品名:2-3-(propan-2-yl)phenylbutanoic acid
CAS番号:1510803-10-7
MF:C13H18O2
メガワット:206.280824184418
CID:5941352
PubChem ID:82610591

2-3-(propan-2-yl)phenylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-3-(propan-2-yl)phenylbutanoic acid
    • 2-[3-(propan-2-yl)phenyl]butanoic acid
    • EN300-1868422
    • 1510803-10-7
    • インチ: 1S/C13H18O2/c1-4-12(13(14)15)11-7-5-6-10(8-11)9(2)3/h5-9,12H,4H2,1-3H3,(H,14,15)
    • InChIKey: UNSPJUAUIKMBJO-UHFFFAOYSA-N
    • ほほえんだ: OC(C(CC)C1C=CC=C(C=1)C(C)C)=O

計算された属性

  • せいみつぶんしりょう: 206.130679813g/mol
  • どういたいしつりょう: 206.130679813g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

2-3-(propan-2-yl)phenylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1868422-0.5g
2-[3-(propan-2-yl)phenyl]butanoic acid
1510803-10-7
0.5g
$739.0 2023-09-18
Enamine
EN300-1868422-0.1g
2-[3-(propan-2-yl)phenyl]butanoic acid
1510803-10-7
0.1g
$678.0 2023-09-18
Enamine
EN300-1868422-5.0g
2-[3-(propan-2-yl)phenyl]butanoic acid
1510803-10-7
5g
$3105.0 2023-06-02
Enamine
EN300-1868422-1g
2-[3-(propan-2-yl)phenyl]butanoic acid
1510803-10-7
1g
$770.0 2023-09-18
Enamine
EN300-1868422-5g
2-[3-(propan-2-yl)phenyl]butanoic acid
1510803-10-7
5g
$2235.0 2023-09-18
Enamine
EN300-1868422-2.5g
2-[3-(propan-2-yl)phenyl]butanoic acid
1510803-10-7
2.5g
$1509.0 2023-09-18
Enamine
EN300-1868422-10.0g
2-[3-(propan-2-yl)phenyl]butanoic acid
1510803-10-7
10g
$4606.0 2023-06-02
Enamine
EN300-1868422-0.05g
2-[3-(propan-2-yl)phenyl]butanoic acid
1510803-10-7
0.05g
$647.0 2023-09-18
Enamine
EN300-1868422-10g
2-[3-(propan-2-yl)phenyl]butanoic acid
1510803-10-7
10g
$3315.0 2023-09-18
Enamine
EN300-1868422-1.0g
2-[3-(propan-2-yl)phenyl]butanoic acid
1510803-10-7
1g
$1070.0 2023-06-02

2-3-(propan-2-yl)phenylbutanoic acid 関連文献

2-3-(propan-2-yl)phenylbutanoic acidに関する追加情報

Introduction to 2-3-(propan-2-yl)phenylbutanoic acid (CAS No. 1510803-10-7)

2-3-(propan-2-yl)phenylbutanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1510803-10-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of aromatic carboxylic acids, characterized by its unique structural motif that combines a phenyl ring with a butanoic acid side chain substituted at the 2 and 3 positions by an isopropyl group. The presence of this specific substitution pattern imparts distinct chemical and biological properties, making it a valuable scaffold for further derivatization and exploration in drug discovery.

The structure of 2-3-(propan-2-yl)phenylbutanoic acid consists of a benzene ring substituted with an isopropyl group at the 2 and 3 positions, connected to a butanoic acid moiety. This arrangement creates a molecule with potential for diverse interactions with biological targets, including enzymes and receptors. The isopropyl groups introduce steric hindrance, which can modulate binding affinities and selectivity, while the carboxylic acid group provides opportunities for further functionalization, such as esterification or amidation, to tailor its pharmacological profile.

In recent years, there has been growing interest in aromatic carboxylic acids as pharmacophores due to their ability to engage in multiple types of interactions with biological targets. The benzene ring in 2-3-(propan-2-yl)phenylbutanoic acid can participate in π-stacking interactions, while the carboxylic acid group can form hydrogen bonds. These features make it a promising candidate for developing novel therapeutic agents. Additionally, the isopropyl substitution at the 2 and 3 positions introduces conformational flexibility, which can be exploited to optimize binding modes and improve drug-like properties.

One of the most compelling aspects of 2-3-(propan-2-yl)phenylbutanoic acid is its potential application in the development of central nervous system (CNS) therapeutics. Aromatic carboxylic acids have been extensively studied for their role in modulating neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid) receptors. The structural features of this compound suggest that it may interact with GABAergic pathways, potentially leading to the development of new treatments for neurological disorders such as anxiety, epilepsy, and sleep disorders. Preliminary studies have indicated that derivatives of this class of compounds exhibit anxiolytic and sedative effects in animal models.

Furthermore, the pharmaceutical industry has shown considerable interest in bioactive molecules that can modulate inflammatory pathways. The carboxylic acid group in 2-3-(propan-2-yl)phenylbutanoic acid provides a versatile platform for designing molecules that can interact with inflammatory mediators such as cytokines and chemokines. Recent research has highlighted the importance of targeting inflammation in various chronic diseases, including rheumatoid arthritis and metabolic syndrome. Compounds like this one may offer novel approaches to modulate inflammatory responses by interacting with key signaling pathways.

The synthesis of 2-3-(propan-2-yl)phenylbutanoic acid presents an interesting challenge due to its complex structural features. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. Advances in organic synthesis techniques have made it possible to access such compounds more efficiently, paving the way for rapid discovery and development programs. For instance, catalytic methods have been employed to introduce the isopropyl groups at specific positions on the phenyl ring, while protecting group strategies have been used to safeguard sensitive functional moieties during synthetic transformations.

In addition to its pharmaceutical applications, 2-3-(propan-2-yl)phenylbutanoic acid has potential uses in chemical biology as a tool compound for studying enzyme mechanisms and substrate recognition. Its unique structure allows researchers to probe interactions with various enzymes by systematically modifying its substituents. Such studies can provide insights into enzyme function and help identify new targets for drug development. Moreover, the compound's ability to serve as a scaffold for further derivatization makes it a valuable resource for medicinal chemists seeking to design novel molecules with improved pharmacological properties.

The drug discovery process often relies on high-throughput screening (HTS) platforms to identify lead compounds with desired biological activity. Compounds like 2-3-(propan-2-yl)phenylbutanoic acid are often used as starting points in HTS campaigns due to their structural complexity and potential for diverse biological interactions. Once hits are identified from HTS screens, medicinal chemists can use structure-based drug design (SBDD) techniques to optimize these leads further. SBDD leverages computational methods and experimental data to refine molecular structures based on their interactions with biological targets.

Recent advancements in computational chemistry have significantly accelerated the drug discovery process by enabling virtual screening and molecular modeling studies. These techniques allow researchers to predict how different compounds will interact with biological targets before conducting expensive wet-lab experiments. By integrating experimental data with computational predictions, scientists can prioritize promising candidates more effectively and reduce the time required to bring new drugs to market. Compounds like 2-3-(propan-2-yl)phenylbutanoic acid are well-suited for these approaches due to their complex structures and potential for multiple modes of interaction.

The regulatory landscape governing pharmaceutical development also plays a crucial role in shaping research priorities around compounds like this one. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require rigorous testing before approving new drugs for clinical use. This includes preclinical studies evaluating safety and efficacy as well as clinical trials involving human patients. Researchers must navigate these regulatory requirements carefully to ensure that their compounds progress through development pipelines successfully.

In conclusion, 2-3-(propan-2-y l )phen y lbutan o ic ac id ( CAS N o .1 5108 0 3 -1 0 -7) represents a fascinating compound with significant potential in pharmaceutical research . Its unique structural features , combined with its versatility as a scaffold , make it an attractive candidate for developing novel therapeutics . As research continues , we can expect further insights into its biological activity and applications across various disease areas . The ongoing advancements in synthetic chemistry , computational methods , and regulatory science will continue to drive innovation around such bioactive molecules , ultimately leading to better treatments for patients worldwide .

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